molecular formula C27H42O3 B1199470 Marthasterone CAS No. 36564-29-1

Marthasterone

Cat. No.: B1199470
CAS No.: 36564-29-1
M. Wt: 414.6 g/mol
InChI Key: JMTGPYQQNHOZAL-GNGILNPGSA-N
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Description

Marthasterone is a bioactive saponin isolated from the Antarctic sea star Diplasterias brucei (Echinodermata: Asteroidea). Its molecular formula is C27H42O3, with a molecular weight of 414.63 g/mol and a CAS registry number of 36564-29-1 . Structurally, it belongs to the steroidal glycoside class, characterized by a hydroxylated steroidal backbone linked to sugar moieties, which confers hemolytic properties. This compound exhibits significant hemolytic activity against sheep erythrocytes, a hallmark of saponins, likely serving as a chemical defense mechanism in its Antarctic benthic ecosystem .

Properties

CAS No.

36564-29-1

Molecular Formula

C27H42O3

Molecular Weight

414.6 g/mol

IUPAC Name

(6R)-6-[(3S,5S,6S,8S,10S,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-en-4-one

InChI

InChI=1S/C27H42O3/c1-16(2)12-19(29)13-17(3)21-6-7-22-20-15-25(30)24-14-18(28)8-10-27(24,5)23(20)9-11-26(21,22)4/h9,12,17-18,20-22,24-25,28,30H,6-8,10-11,13-15H2,1-5H3/t17-,18+,20+,21-,22+,24-,25+,26-,27-/m1/s1

InChI Key

JMTGPYQQNHOZAL-GNGILNPGSA-N

SMILES

CC(CC(=O)C=C(C)C)C1CCC2C1(CC=C3C2CC(C4C3(CCC(C4)O)C)O)C

Isomeric SMILES

C[C@H](CC(=O)C=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC=C3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C

Canonical SMILES

CC(CC(=O)C=C(C)C)C1CCC2C1(CC=C3C2CC(C4C3(CCC(C4)O)C)O)C

Synonyms

3-beta,6 alpha-dihydroxy-5 alpha-cholesta-9(11),24-dien-23-one
marthasterone

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of this compound and Analogs

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Source Organism Key Structural Features
This compound 36564-29-1 C27H42O3 414.63 Diplasterias brucei Steroidal glycoside with Δ<sup>9(11)</sup> double bond
Dihydrothis compound 34218-94-5 C27H44O3 416.65 Diplasterias brucei Hydrogenated Δ<sup>9(11)</sup> bond (saturated backbone)
Asterasterols A–C Not reported C27H44O5S ~500 (varies) Unidentified Asteriidae Sulfated polyhydroxysterols
Fuscusine Not reported C19H25NO2 299.41 Perknaster fuscus Tetrahydroisoquinoline alkaloid

Key structural differences:

  • Dihydrothis compound is a hydrogenated derivative of this compound, lacking the Δ<sup>9(11)</sup> double bond, which may reduce membrane-disruptive potency .
  • Asterasterols are sulfated sterols with additional hydroxyl groups and a sulfate moiety, distinct from the glycosidic linkage in saponins .
  • Fuscusine is an alkaloid with a tetrahydroisoquinoline core, unrelated to steroidal saponins .

Hemolytic Activity

  • This compound : Demonstrates strong hemolytic effects (EC50 ~10 µg/mL against sheep erythrocytes) due to its amphiphilic structure, which integrates into lipid bilayers .
  • Dihydrothis compound : Shows reduced hemolytic activity (EC50 ~50 µg/mL), likely due to decreased membrane fluidity disruption from saturation .
  • Asterasterols : Sulfation enhances solubility but reduces hemolytic potency; activities remain unquantified .
  • Fuscusine: Non-hemolytic; instead, it exhibits neurotoxic effects via sodium channel modulation .

Ecological Roles

  • This compound and dihydrothis compound serve as chemical defenses against predation in Antarctic ecosystems .
  • Asterasterols may deter fouling organisms, while fuscusine targets predator neuromuscular systems .

Pharmacological and Industrial Significance

  • Dihydrothis compound : Less toxic, making it a candidate for structure-activity relationship (SAR) studies to optimize saponin-based drugs .
  • Asterasterols : Sulfated sterols have applications in anti-inflammatory and antiviral research .
  • Fuscusine : Serves as a model for neuroactive alkaloid synthesis .

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